2-Azaspiro[5.5]undec-8-ene
Overview
Description
2-Azaspiro[55]undec-8-ene is a spirocyclic compound characterized by a nitrogen atom incorporated into its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[5.5]undec-8-ene typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spiro linkage. For example, the reaction of 1,6-diaminohexane with cyclohexanone in the presence of an acid catalyst can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Azaspiro[5.5]undec-8-ene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Azaspiro[4.5]decane: Another spirocyclic compound with a similar structure but a different ring size.
2-Azaspiro[6.5]dodecane: A larger spirocyclic compound with an additional carbon atom in the ring system.
Uniqueness: 2-Azaspiro[5.5]undec-8-ene is unique due to its specific ring size and the presence of a nitrogen atom in the spiro linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-azaspiro[5.5]undec-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-5-10(6-3-1)7-4-8-11-9-10/h1-2,11H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDQPXDXLMZREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC=CC2)CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518310 | |
Record name | 2-Azaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6671-73-4 | |
Record name | 2-Azaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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